molecular formula C10H12O2 B1361085 Ethyl 2-methylbenzoate CAS No. 87-24-1

Ethyl 2-methylbenzoate

Cat. No.: B1361085
CAS No.: 87-24-1
M. Wt: 164.2 g/mol
InChI Key: SOUAXOGPALPTTC-UHFFFAOYSA-N
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Description

Ethyl 2-methylbenzoate, also known as ethyl o-toluate, is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with a methyl group at the second position and an ethyl ester functional group. This compound is commonly used in various industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl 2-methylbenzoate plays a significant role in biochemical reactions, particularly in the context of esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. In the presence of these enzymes, this compound is hydrolyzed to produce ethanol and 2-methylbenzoic acid. This interaction is crucial for the metabolism and detoxification of ester compounds in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, potentially altering the cellular metabolic flux. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for esterases and lipases, leading to its hydrolysis. This enzymatic activity results in the production of ethanol and 2-methylbenzoic acid, which can further participate in metabolic pathways. This compound may also inhibit or activate specific enzymes, thereby modulating biochemical reactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymes. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, including potential hepatotoxicity and neurotoxicity. These effects are dose-dependent and highlight the importance of careful dosage regulation in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the beta-ketoadipate pathway of benzoate metabolism. This pathway involves the conversion of benzoate derivatives into intermediates that can enter the citric acid cycle. Enzymes such as benzoate dioxygenase and catechol 1,2-dioxygenase play crucial roles in these metabolic processes. The interaction of this compound with these enzymes can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its bioavailability and its ability to exert biochemical effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and organelles such as the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization can impact the compound’s activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where 2-methylbenzoic acid and ethanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-methylbenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethyl 2-methylbenzoate is unique due to the specific positioning of the methyl group on the benzene ring, which influences its reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUAXOGPALPTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040711
Record name Ethyl 2-methylbenzoate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87-24-1
Record name Ethyl 2-methylbenzoate
Source CAS Common Chemistry
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Record name Ethyl 2-methylbenzoate
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Record name Ethyl 2-methylbenzoate
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Record name Benzoic acid, 2-methyl-, ethyl ester
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Record name Ethyl 2-methylbenzoate
Source EPA DSSTox
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Record name Ethyl o-toluate
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Record name ETHYL 2-METHYLBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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